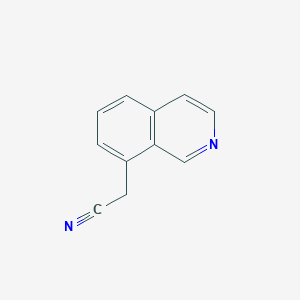

2-(Isoquinolin-8-YL)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Isoquinolin-8-YL)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-8-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetonitrile in the presence of a suitable catalyst. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly catalysts has been explored to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Isoquinolin-8-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like molecular iodine, reducing agents such as hydrogen gas, and catalysts like palladium and copper .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can lead to the formation of substituted isoquinoline derivatives .

Applications De Recherche Scientifique

2-(Isoquinolin-8-YL)acetonitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Isoquinolin-8-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Isoquinoline: A parent compound with similar structural features but different functional groups.

Quinoline: Another nitrogen-containing heterocyclic compound with distinct chemical properties.

2-(Isoquinolin-1-yl)acetonitrile: A closely related compound with a different position of the acetonitrile group.

Uniqueness: 2-(Isoquinolin-8-YL)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-(Isoquinolin-8-YL)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C11H10N2

- Molecular Weight : 168.19 g/mol

- Structure : The compound features an isoquinoline moiety linked to an acetonitrile group, which contributes to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that this compound can reduce cell viability in several cancer types, including breast, lung, and colon cancers.

- The compound's IC50 values (the concentration required to inhibit cell growth by 50%) suggest it possesses potent anticancer activity.

-

Mechanisms of Action :

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as kinases and proteases.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially altering signaling pathways that contribute to tumor growth.

Comparative Activity with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoquinoline | Parent compound; lacks acetonitrile group | Limited anticancer activity |

| Quinoline | Different nitrogen positioning | Moderate antibacterial properties |

| 2-(Isoquinolin-1-YL)acetonitrile | Similar acetonitrile attachment but at a different position | Varies significantly in activity due to structural differences |

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Mechanistic Insights :

- Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell cycle regulation, suggesting a potential mechanism for its anticancer effects.

-

Synergistic Effects :

- Combination studies with standard chemotherapeutic agents showed enhanced cytotoxicity when used alongside drugs like doxorubicin, indicating potential for combination therapy.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating its potential as a therapeutic agent in clinical settings.

Propriétés

Formule moléculaire |

C11H8N2 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

2-isoquinolin-8-ylacetonitrile |

InChI |

InChI=1S/C11H8N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4H2 |

Clé InChI |

BSHFYVNXDVBXRP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=NC=C2)C(=C1)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.